molecular formula C12H13N5S B11472772 4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B11472772
M. Wt: 259.33 g/mol
InChI Key: KJBKMMBERAXALU-UHFFFAOYSA-N
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Description

4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, methylation, and the introduction of sulfur and nitrogen atoms into the tetracyclic framework. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.

    Substitution: Substitution reactions can introduce different substituents on the tetracyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.

Scientific Research Applications

4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model system for studying tetracyclic structures.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to interact with these targets in specific ways, potentially modulating biological pathways and leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is unique due to its specific tetracyclic structure and the presence of multiple nitrogen and sulfur atoms. This combination of features distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C12H13N5S/c1-7-14-11-10-8-3-4-16(2)5-9(8)18-12(10)13-6-17(11)15-7/h6H,3-5H2,1-2H3

InChI Key

KJBKMMBERAXALU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NC3=C(C2=N1)C4=C(S3)CN(CC4)C

Origin of Product

United States

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